ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst.
Coupling with Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: Finally, the carboxylate group is introduced through an esterification reaction with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, leading to a range of biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and have similar biological activities.
Benzylpiperazine derivatives: These compounds share the piperazine moiety and are studied for their psychoactive properties.
Uniqueness
Ethyl 4-[(1-benzyl-1H-indol-3-yl)carbonyl]piperazine-1-carboxylate is unique due to the combination of the indole core, benzyl group, and piperazine moiety, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C23H25N3O3 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
ethyl 4-(1-benzylindole-3-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C23H25N3O3/c1-2-29-23(28)25-14-12-24(13-15-25)22(27)20-17-26(16-18-8-4-3-5-9-18)21-11-7-6-10-19(20)21/h3-11,17H,2,12-16H2,1H3 |
InChI Key |
GITUQXDNLRKDNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
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